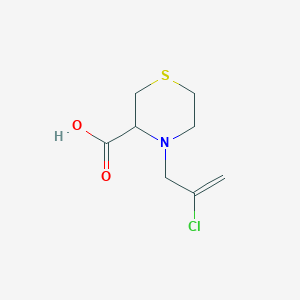
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with 2-chloroprop-2-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with lower oxidation states.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways. The sulfur and nitrogen atoms in the thiomorpholine ring play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: A simpler derivative without the 2-chloroprop-2-en-1-yl group.
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide: A related compound with a different substituent and oxidation state.
Uniqueness
4-(2-Chloroprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of the 2-chloroprop-2-en-1-yl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other thiomorpholine derivatives may not be as effective.
Properties
Molecular Formula |
C8H12ClNO2S |
|---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO2S/c1-6(9)4-10-2-3-13-5-7(10)8(11)12/h7H,1-5H2,(H,11,12) |
InChI Key |
YAJGYEJOLYKJTI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCSCC1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















